molecular formula C34H31N3O2 B11667555 11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11667555
M. Wt: 513.6 g/mol
InChI Key: ZFRYDJVSUQJSSM-UHFFFAOYSA-N
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Description

11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound features a unique structure that combines a carbazole moiety with a dibenzo[b,e][1,4]diazepin-1-one core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Carbazole Moiety: The synthesis begins with the preparation of the 9-ethyl-9H-carbazole derivative through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The carbazole derivative is then coupled with a suitable dibenzo[b,e][1,4]diazepin-1-one precursor using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.

    Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: The compound can be used in the fabrication of organic photovoltaic cells and field-effect transistors.

Mechanism of Action

The mechanism of action of 11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, and enzymes involved in signal transduction.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, making it relevant in cancer research and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • 11-(9-ethyl-9H-carbazol-3-yl)-3-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-(9-ethyl-9H-carbazol-3-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

Compared to similar compounds, 11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to the presence of the methoxyphenyl group, which can

Properties

Molecular Formula

C34H31N3O2

Molecular Weight

513.6 g/mol

IUPAC Name

6-(9-ethylcarbazol-3-yl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H31N3O2/c1-3-37-30-11-7-4-8-25(30)26-18-22(14-17-31(26)37)34-33-29(35-27-9-5-6-10-28(27)36-34)19-23(20-32(33)38)21-12-15-24(39-2)16-13-21/h4-18,23,34-36H,3,19-20H2,1-2H3

InChI Key

ZFRYDJVSUQJSSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=C(C=C5)OC)NC6=CC=CC=C6N3)C7=CC=CC=C71

Origin of Product

United States

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